molecular formula C17H15N5O3S B14163921 4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide CAS No. 766526-61-8

4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

Cat. No.: B14163921
CAS No.: 766526-61-8
M. Wt: 369.4 g/mol
InChI Key: REAMNSLVMIPBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide is an organic compound with the molecular formula C17H15N5O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide typically involves the reaction of 6-methyl-1,2,4-triazolo[3,4-a]phthalazine with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave-mediated synthesis has been shown to reduce unwanted byproducts and eliminate the need for hazardous solvents, making it a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide involves the inhibition of specific enzymes or proteins. The compound binds to the active site of the target enzyme, blocking its activity and thereby disrupting the associated biological pathway. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

766526-61-8

Molecular Formula

C17H15N5O3S

Molecular Weight

369.4 g/mol

IUPAC Name

4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C17H15N5O3S/c1-10-12-5-3-4-6-13(12)16-19-20-17(22(16)21-10)14-9-11(26(18,23)24)7-8-15(14)25-2/h3-9H,1-2H3,(H2,18,23,24)

InChI Key

REAMNSLVMIPBBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)N)OC)C4=CC=CC=C14

solubility

8.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.